![molecular formula C16H18ClNO B1328304 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine CAS No. 103827-03-8](/img/structure/B1328304.png)

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

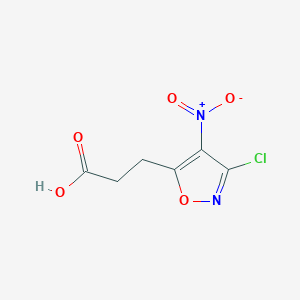

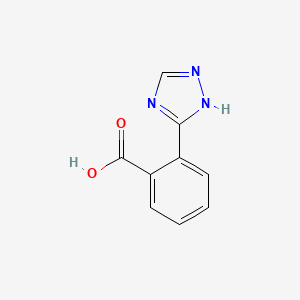

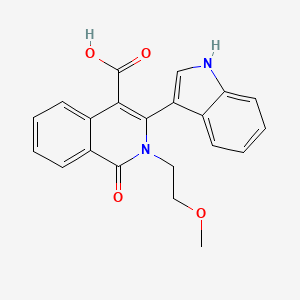

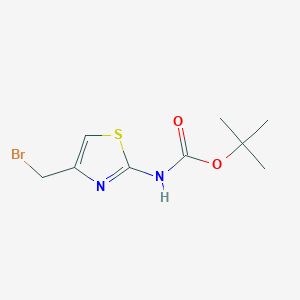

The compound "2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and chlorophenyl moieties. For instance, paper describes a solvatochromic dye with tert-butyl groups that crystallizes without solvent due to the bulky nature of these groups. Paper details the synthesis and crystal structure of a compound with tert-butyl and chlorophenyl groups, studied through X-ray diffraction and spectroscopy. Paper examines a compound with a tert-butyl and chlorophenyl structure, focusing on its hydrogen-bonded dimers and π-π stacking interactions. Lastly, paper discusses the dehydration and rearrangement of a tert-butylated compound, highlighting the temperature-dependent tautomeric equilibrium and color properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves careful consideration of the steric effects of tert-butyl groups. In paper , an improved synthesis method for a hydrophobic betaine dye is presented, which could provide insights into the synthesis of other bulky tert-butyl-containing compounds. Paper provides a synthesis route for a tert-butyl chlorophenyl compound, confirmed by IR, 1H, and 13C NMR spectroscopy, which could be relevant for synthesizing similar structures.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and chlorophenyl groups is characterized by X-ray crystallography and spectroscopic methods. Paper reports the crystal structure of a related compound in the monoclinic space group, which could inform the structural analysis of "this compound". The presence of tert-butyl groups significantly influences the molecular conformation and packing due to their size.

Chemical Reactions Analysis

The chemical behavior of tert-butyl and chlorophenyl compounds under various conditions is discussed in the papers. Paper explores the dehydration and subsequent rearrangement of a tert-butylated compound, which could shed light on the reactivity of "this compound". The reversible nature of the reactions and the influence of temperature on the equilibrium are of particular interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and chlorophenyl compounds are influenced by their bulky substituents and electronic effects. The solvatochromic properties of the compound in paper and the color changes due to tautomeric equilibria in paper suggest that "this compound" may also exhibit unique solubility and colorimetric properties. The crystal packing and solvent interactions, as seen in paper , are also important for understanding the compound's physical state and stability.

Wissenschaftliche Forschungsanwendungen

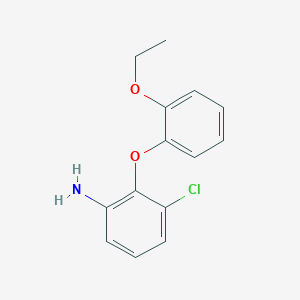

Metabolism and Biotransformation

The study of metabolism and biotransformation processes involving compounds similar to 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine has been a focus in scientific research. For example, the stereoselective hydroxylation of N-tert-butyl-4,4-diphenyl-2-butylamine (a compound structurally related to this compound) in human liver microsomes was examined. This research revealed interesting insights into the metabolism of such compounds, showing preferential transformation pathways and the formation of specific metabolites (Norén, Strömberg, Ericsson, & Lindeke, 1989).

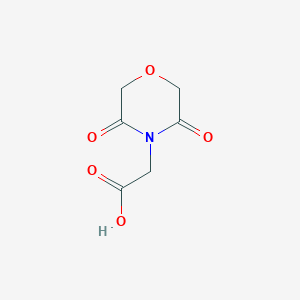

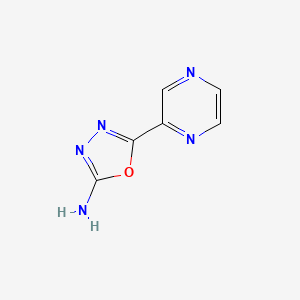

Synthesis and Characterization in Polymer Chemistry

A significant application area is the synthesis and characterization of polymers. For instance, novel diamines including structures similar to this compound have been synthesized and used to produce polyimides with enhanced solubility in organic solvents. These polyimides exhibit high thermal stability and transparency, making them suitable for various industrial applications (Li, Yi, Xu, Wu, Huang, & Yan, 2016).

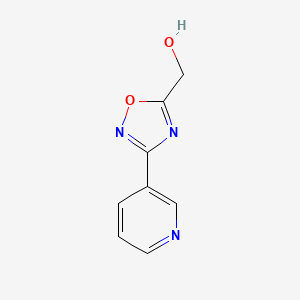

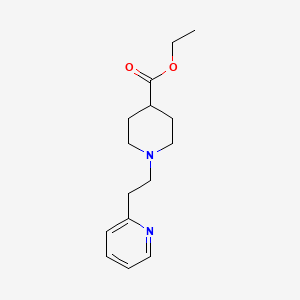

Antioxidant Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant properties. For instance, the synthesis of new oxadiazoles bearing moieties like 2,6-di-tert-butylphenol has shown significant free-radical scavenging ability, indicating potential applications as antioxidants (Shakir, Ariffin, & Abdulla, 2014).

Electrochemical Applications

The electrochemical behavior of compounds like 2,6-di-tert-butyl-4-isopropylphenol, which is structurally akin to this compound, has been explored. Such studies are crucial for understanding the electrochemical properties of these compounds, which can be applied in various fields like sensor technology and electrochemical synthesis (Richards & Evans, 1977).

Safety and Hazards

Wirkmechanismus

Target of Action

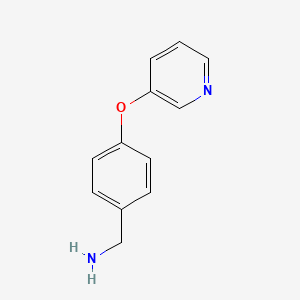

Based on its structural similarity to other phenolic ethers, it may interact with various enzymes and receptors within the body .

Mode of Action

Phenolic ethers typically act through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with their targets . These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .

Biochemical Pathways

For instance, they may inhibit enzyme activity, disrupt signal transduction pathways, or alter gene expression .

Pharmacokinetics

Phenolic ethers are generally lipophilic, which allows them to readily cross biological membranes and achieve widespread distribution within the body . They are typically metabolized by the liver, often through oxidation and conjugation reactions, and excreted in the urine .

Result of Action

Phenolic ethers can potentially induce a wide range of effects, depending on their specific targets and the cells or tissues in which these targets are expressed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other substances that can interact with it . Its stability may be influenced by factors such as light, heat, and humidity .

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)-5-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRXBYJZAZLTDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)